Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate
Description
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring substituted with a tert-butyl carbamate group at position 1, a benzyloxy group at position 5, and a hydroxyl group at position 2. This compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The tert-butyl carbamate (Boc) group is a widely employed protecting group for amines due to its stability under basic and nucleophilic conditions, while the benzyloxy group serves as a temporary protective moiety for alcohols, removable via hydrogenolysis .
Structural characterization of such compounds often relies on crystallographic techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement .
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-5-phenylmethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(11-15(20)12-19)22-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3 |
InChI Key |
XIZAGAQKWWQATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate typically involves the protection of functional groups and the formation of the azepane ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.
Formation of Azepane Ring: The protected intermediate undergoes cyclization to form the azepane ring.
Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azepane ring or the benzyloxy group, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azepane ring can produce azepane derivatives with hydroxyl or amino groups.
Substitution: Substitution reactions yield various functionalized azepane derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It helps in understanding the structure-activity relationships of azepane-based drugs.
Medicine: The compound is investigated for its potential therapeutic applications. Azepane derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate and analogous compounds:
Reactivity and Stability
- Tert-butyl Carbamate (Boc) vs. Benzyl Esters: The Boc group in the target compound offers superior stability under basic conditions compared to benzyl esters, which are prone to hydrolysis or hydrogenolysis. However, Boc deprotection requires acidic conditions (e.g., HCl or TFA), whereas benzyl esters are cleaved via catalytic hydrogenation .
- Benzyloxy vs. Silyl Ethers : The benzyloxy group at position 5 is less labile than silyl ethers (e.g., tert-butyldimethylsilyl), which are highly sensitive to fluoride ions. This makes benzyloxy a preferable choice for multi-step syntheses involving nucleophilic reagents .
- Hydroxyl Group Reactivity : The unprotected hydroxyl group at position 3 increases susceptibility to oxidation, necessitating careful handling under inert atmospheres. In contrast, fully protected analogs (e.g., silyl-protected hydroxyls) exhibit greater stability but require additional deprotection steps .
Biological Activity
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate (CAS Number: 2268735-44-8) is a synthetic compound with significant potential in medicinal chemistry due to its structural features. This compound is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is characterized by its benzyloxy and tert-butyl functional groups. The molecular formula for this compound is C18H27NO4, with a molecular weight of approximately 321.4 g/mol.
Chemical Structure and Properties
The structural configuration of this compound contributes to its biological activity. The presence of the benzyloxy group enhances lipophilicity, which can improve membrane permeability and bioavailability. The azepane ring provides rigidity, potentially influencing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H27NO4 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-5-phenylmethoxyazepane-1-carboxylate |
| InChI Key | XIZAGAQKWWQATG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to proteins.
Potential Biological Targets:
- Enzymes : Interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptors : Modulation of G-protein coupled receptors (GPCRs), which play significant roles in signal transduction.
Biological Activity Studies
Research into the biological activity of this compound has highlighted several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that azepane derivatives exhibit antimicrobial properties, potentially making this compound a candidate for antibiotic development.
- Anticancer Properties : Azepane derivatives have shown promise in preclinical models for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various azepane derivatives, including this compound. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a possible therapeutic role in oncology.
Q & A
Q. What are effective synthetic routes for synthesizing Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step strategies, including:
- Ring formation : Constructing the azepane ring via reductive amination or cyclization of linear precursors under basic conditions.
- Functionalization : Introducing the benzyloxy and hydroxy groups using protecting-group chemistry (e.g., benzyl ether protection for the hydroxyl group).
- Carboxylate protection : Employing tert-butyl carbamate (Boc) to protect the amine group, ensuring stability during subsequent reactions .
Example reagents: Boc anhydride for protection, Pd/C for catalytic hydrogenation in deprotection steps.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use , , DEPT, and 2D techniques (COSY, HSQC) to confirm stereochemistry and connectivity. Hydroxy and benzyloxy protons may show distinct splitting patterns.
- X-ray crystallography : For absolute configuration determination, refine data using SHELXL (via SHELX suite) to resolve hydrogen bonding and molecular packing .
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch ~1700 cm for Boc group).
Q. How can researchers ensure purity during purification?
- Methodological Answer :
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane. For polar intermediates, reverse-phase HPLC with C18 columns.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products. Monitor purity via TLC and HPLC-MS.
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction path searches : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for key steps (e.g., cyclization).
- Data integration : Use platforms like ICReDD to cross-reference computational predictions with experimental yields, identifying optimal catalysts (e.g., Pd, Rh) or solvent systems .
Q. What strategies address discrepancies in reaction yields during scale-up?
- Methodological Answer :
- Factorial design : Systematically test variables (temperature, stoichiometry, solvent polarity) to isolate critical factors. For example, a 2 factorial design can reveal interactions between catalyst loading and reaction time .
- Kinetic profiling : Use in-situ monitoring (e.g., ReactIR) to detect side reactions (e.g., Boc group hydrolysis under acidic conditions) .
Q. How can stereochemical resolution be achieved for hydroxy-azepane intermediates?
- Methodological Answer :
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol eluents.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers. Validate via circular dichroism (CD) or polarimetry .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.
- Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and Boc-protected intermediates for professional hazardous waste treatment .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for hydroxy and benzyloxy groups?
- Methodological Answer :
- Variable-temperature NMR : Suppress dynamic effects (e.g., exchange broadening) by cooling samples to -40°C.
- Solvent selection : Use deuterated DMSO to stabilize hydrogen bonds, sharpening hydroxy proton signals. Compare with data in CDCl to assess solvent effects .
Q. What steps validate crystallographic data when hydrogen positions are ambiguous?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
